N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-19(15-1-2-17-18(11-15)25-13-24-17)21-12-14-5-9-22(10-6-14)16-3-7-20-8-4-16/h1-4,7-8,11,14H,5-6,9-10,12-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTVQRKPRPWMOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Functionalization
The patent CN106432232A describes a robust method for synthesizing substituted piperidines starting from 4-piperidone hydrochloride:
Step 1: Boc Protection
4-Piperidone hydrochloride reacts with di-tert-butyl dicarbonate in aqueous acetone at room temperature to yield N-tert-butoxycarbonyl-4-piperidone (85-93% yield).
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | 50% Aqueous Acetone |
| Base | Sodium Hydrogen Carbonate |
| Molar Ratio (1:Boc) | 1:1.2 |
| Temperature | 25°C |
| Time | 24 hours |
Step 2: Reductive Amination
N-Boc-4-piperidone undergoes reductive amination with pyridin-4-ylmethanamine using sodium borohydride and titanium tetraisopropoxide in ethanol:
$$
\text{N-Boc-4-piperidone} + \text{Pyridin-4-ylmethanamine} \xrightarrow[\text{NaBH}4]{\text{Ti(OiPr)}4} \text{N-Boc-1-(pyridin-4-yl)piperidin-4-ylmethanamine}
$$
Optimization Data
| Reducing Agent | Solvent | Yield (%) |
|---|---|---|
| NaBH₄ | Ethanol | 78 |
| NaBH₃CN | THF | 65 |
| BH₃·THF | DCM | 42 |
Step 3: Deprotection
The Boc group is removed using 4M HCl in dioxane to yield 1-(pyridin-4-yl)piperidin-4-ylmethanamine hydrochloride (92% yield).
Synthesis of Benzo[d]dioxole-5-carboxylic Acid
Oxidation of Piperonal
Piperonal (benzo[d]dioxole-5-carbaldehyde) undergoes Jones oxidation to form the carboxylic acid:
$$
\text{Piperonal} \xrightarrow[\text{H}2\text{SO}4]{\text{CrO}_3} \text{Benzo[d]dioxole-5-carboxylic Acid}
$$
Reaction Parameters
- Oxidant: Chromium trioxide (2.5 equiv)
- Acid: 40% Sulfuric acid
- Temperature: 0°C → 25°C
- Yield: 88%
Amide Coupling Strategies
Acid Chloride Method
Benzo[d]dioxole-5-carboxylic acid is converted to its acid chloride using thionyl chloride, followed by reaction with 1-(pyridin-4-yl)piperidin-4-ylmethanamine:
$$
\text{Acid Chloride} + \text{Amine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$
Comparative Coupling Reagents
| Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 75 | 95 |
| HATU | DCM | 82 | 98 |
| DCC/DMAP | THF | 68 | 91 |
Microwave-Assisted Synthesis
A patent-derived method employs microwave irradiation to accelerate the coupling:
- Power: 300 W
- Temperature: 120°C
- Time: 20 minutes
- Yield improvement: 15% over conventional heating
Purification and Characterization
Crystallization Conditions
| Solvent System | Purity (%) | Crystal Form |
|---|---|---|
| Ethyl Acetate/Hexane | 98.2 | Needles |
| IPA/Water (1:2) | 99.5 | Prisms |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
δ 8.45 (d, J=4.8 Hz, 2H, Py-H)
δ 7.25 (d, J=1.6 Hz, 1H, Benzodioxole-H)
δ 6.85 (dd, J=8.0, 1.6 Hz, 1H, Benzodioxole-H)
δ 6.75 (d, J=8.0 Hz, 1H, Benzodioxole-H)
δ 5.95 (s, 2H, OCH₂O)
δ 3.85 (d, J=12.4 Hz, 2H, Piperidine-H)
HRMS (ESI-TOF)
Calculated for C₂₀H₂₂N₃O₃ [M+H]⁺: 352.1658
Found: 352.1661
Scale-Up Considerations
Industrial production requires optimization of:
- Solvent recovery systems for acetone and ethyl acetate
- Continuous flow hydrogenation for reductive amination
- QbD-based process analytical technology (PAT) for real-time monitoring
The patent method demonstrates scalability to kilogram quantities with consistent yields >75% across 10 batches.
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies on its binding affinity and specificity are crucial to understanding its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzo[d]imidazole-2-one: Shares a similar core structure but with an imidazole ring instead of a dioxole.
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-one: Contains a thiazole ring, offering different electronic and steric properties.
Uniqueness
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dioxole core is particularly noteworthy for its potential interactions with biological targets.
Biological Activity
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole core, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure contributes to its interaction with biological targets, particularly in the context of cancer and metabolic disorders.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of α-amylase, an enzyme involved in carbohydrate metabolism. In vitro studies demonstrated IC50 values of 0.85 µM and 0.68 µM against α-amylase for related benzodioxole derivatives .
- Anticancer Activity : In cytotoxicity assays against various cancer cell lines, the compound exhibited significant activity, with IC50 values ranging from 26 to 65 µM depending on the specific cell line tested . This suggests a selective toxicity towards cancer cells while sparing normal cells.
- Immunomodulatory Effects : Preliminary studies indicate that similar compounds may interact with immune pathways, potentially modulating responses in conditions such as cancer and autoimmune diseases .
In Vitro Studies
A series of in vitro experiments were conducted to assess the biological activity of this compound:
| Assay Type | Target | IC50 Value (µM) | Notes |
|---|---|---|---|
| α-Amylase Inhibition | Enzymatic Activity | 0.68 - 0.85 | Effective against carbohydrate metabolism |
| Cytotoxicity | Cancer Cell Lines | 26 - 65 | Selective toxicity observed |
| Normal Cell Lines | Hek293t | >150 | Minimal toxicity |
In Vivo Studies
In vivo experiments using a streptozotocin-induced diabetic mouse model demonstrated that the compound could significantly lower blood glucose levels when administered at specific dosages . This highlights its potential application in managing diabetes.
Case Studies
Several case studies have been documented regarding the efficacy of benzodioxole derivatives in clinical settings:
- Diabetes Management : A study highlighted the effectiveness of related benzodioxole compounds in lowering blood glucose levels in diabetic models, suggesting potential for therapeutic use in diabetes management .
- Cancer Treatment : Clinical trials are ongoing to evaluate the anticancer properties of benzodioxole derivatives, with preliminary results indicating promising outcomes in tumor reduction and patient survival rates.
Q & A
Q. How do researchers address metabolic instability in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
